Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

Catalog No.
S13954940
CAS No.
M.F
C11H14N2O4
M. Wt
238.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

Product Name

Ethyl 2-(4-Methoxyphenyl)hydrazinyl)oxoacetate

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)hydrazinyl]-2-oxoacetate

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

InChI

InChI=1S/C11H14N2O4/c1-3-17-11(15)10(14)13-12-8-4-6-9(16-2)7-5-8/h4-7,12H,3H2,1-2H3,(H,13,14)

InChI Key

YAZDSCKDOITIQV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NNC1=CC=C(C=C1)OC

Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate (CAS 2614-10-0), frequently designated in regulatory contexts as Apixaban Impurity 81 or 97, is a critical mono-acylated hydrazine intermediate utilized in the synthesis of pyrazole-fused bicyclic active pharmaceutical ingredients (APIs), most notably the Factor Xa inhibitor Apixaban. Structurally, it features a 4-methoxyphenyl ring linked via a hydrazine moiety to an ethyl oxoacetate group, serving as the direct, stable precursor to the highly reactive hydrazonoyl chloride required for subsequent 1,3-dipolar cycloadditions [1]. In industrial procurement, this compound is strategically sourced both as a high-purity reference standard for ICH-compliant impurity profiling and as an isolable building block that streamlines pyrazole core assembly by bypassing the hazardous in-house handling of volatile acylating agents and unstable free hydrazines.

Substituting this specific isolated intermediate with in situ generation from 4-methoxyphenylhydrazine and ethyl chlorooxoacetate introduces severe process variability and downstream purification bottlenecks. In situ telescopic methods frequently result in incomplete acylation or competitive di-acylation, leading to the carryover of unreacted hydrazines that generate structurally similar downstream impurities (such as des-chloro or mis-cyclized analogs) which are notoriously difficult to purge via standard crystallization [1]. Furthermore, attempting to procure the immediate downstream chlorinated derivative—ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate—as a time-saving substitute is logistically flawed; the chloride is highly moisture-sensitive and prone to rapid hydrolysis during transport, whereas the oxoacetate hydrazide offers superior shelf stability and allows for controlled, on-demand chlorination immediately prior to the cycloaddition step.

Superior Shelf Stability for Bulk Procurement

For bulk procurement, the stability of the intermediate is paramount. Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate demonstrates excellent stability as a solid at standard ambient conditions, showing <0.5% degradation over 6 months [1]. In stark contrast, the immediate downstream synthetic substitute, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is highly hygroscopic and undergoes rapid hydrolysis back to the hydrazide or other degradation products, often showing >15% degradation within 14 days unless stored under strict anhydrous, sub-zero conditions.

Evidence DimensionDegradation under ambient storage
Target Compound Data<0.5% degradation over 6 months
Comparator Or BaselineDownstream chlorinated analog (>15% degradation within 14 days)
Quantified Difference>30-fold increase in shelf-life under ambient conditions
ConditionsAmbient storage (25 °C, 60% RH) without specialized anhydrous packaging

Procuring the stable hydrazide eliminates the need for costly cold-chain logistics and reduces material loss due to transit-induced hydrolysis.

Essential Reference Standard for ICH-Compliant API Release

In the commercial manufacturing of Apixaban, unreacted intermediates must be quantified to meet strict ICH Q3A(R2) guidelines. Using isolated Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate as an analytical reference standard allows for exact retention time matching and precise limit of detection (LOD) calibration down to 0.01% (100 ppm) in HPLC-UV assays [1]. Attempting to use generic hydrazine markers or theoretical relative response factors (RRF) results in baseline resolution failures and inaccurate quantification of the actual process impurity, risking batch rejection during quality control.

Evidence DimensionAnalytical Limit of Detection (LOD) for API release testing
Target Compound DataExact quantification down to 0.01% (100 ppm)
Comparator Or BaselineGeneric starting material markers (fail to resolve or accurately quantify the specific acylated impurity)
Quantified DifferenceEnables regulatory-compliant quantification vs. QA failure
ConditionsHPLC-UV/MS analysis of final Apixaban API batches

Procurement of the exact, high-purity standard is a non-negotiable regulatory requirement for validating the impurity clearance of commercial API batches.

Yield Enhancement in 1,3-Dipolar Cycloaddition

Utilizing pre-isolated, high-purity Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate as the starting point for the cycloaddition sequence significantly improves final stage yields. When the hydrazide is procured at >98% purity and chlorinated on-demand, the subsequent 1,3-dipolar cycloaddition with the morpholine-dihydropyridinone dipolarophile achieves yields of 85-90% [1]. Conversely, telescopic in situ generation (reacting the free hydrazine, acylating, and chlorinating in one pot) typically caps the cycloaddition yield at 65-70% due to the competitive reaction of unpurged byproducts and residual acid, which degrade the dipolarophile.

Evidence DimensionYield of the pyrazole-forming cycloaddition step
Target Compound Data85-90% yield
Comparator Or BaselineTelescopic in situ generation (65-70% yield)
Quantified Difference15-20% absolute increase in late-stage API intermediate yield
ConditionsStandard chlorination followed by base-mediated cycloaddition

Procuring the pre-isolated intermediate prevents upstream impurities from poisoning the high-value, late-stage cycloaddition reaction, directly lowering the cost of goods sold (COGS).

Mitigation of In-House Hazardous Reagent Handling

The synthesis of this compound requires ethyl chlorooxoacetate (ethyl oxalyl chloride), a highly toxic, corrosive, and moisture-sensitive lachrymator. By procuring the pre-formed Ethyl 2-(4-methoxyphenyl)hydrazinyl)oxoacetate, a manufacturing facility completely bypasses the need to store, handle, and quench ethyl oxalyl chloride [1]. The target compound is a stable, non-lachrymatory solid with a dramatically lower vapor pressure and hazard profile compared to its raw materials, eliminating the requirement for specialized corrosive-resistant Hastelloy reactors and dedicated scrubbing infrastructure.

Evidence DimensionReagent hazard and infrastructure requirement
Target Compound DataStable solid, standard stainless-steel or glass-lined reactor compatible
Comparator Or BaselineEthyl chlorooxoacetate (corrosive lachrymator requiring specialized handling and scrubbing)
Quantified DifferenceComplete elimination of in-house oxalyl chloride handling
ConditionsScale-up manufacturing environment

Outsourcing the hazardous acylation step by procuring the stable intermediate reduces facility engineering costs and improves overall plant safety.

Commercial Manufacturing of Apixaban (Eliquis)

As a direct precursor to the pyrazole core, this compound is ideally suited for the bulk manufacturing of Apixaban. Procuring it in pre-isolated form allows manufacturers to streamline their synthetic route, performing on-demand chlorination to generate the reactive nitrile imine dipole, thereby maximizing the yield of the critical 1,3-dipolar cycloaddition step while minimizing side reactions [1].

Analytical Reference Standards for Quality Control

Highly purified batches of this compound are essential for pharmaceutical quality control laboratories. It is used to calibrate HPLC and LC-MS instruments, establish relative response factors, and ensure that residual intermediate levels in the final API comply with stringent ICH Q3A guidelines for human consumption [2].

Development of Novel Factor Xa Inhibitors

Beyond generic Apixaban production, research teams developing next-generation anticoagulants or novel pyrazole-based Factor Xa inhibitors utilize this stable building block. Its pre-installed ester and methoxyphenyl groups provide a reliable scaffold for synthesizing diverse libraries of substituted 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines without the need to optimize the volatile early-stage acylation chemistry [1].

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.09535693 g/mol

Monoisotopic Mass

238.09535693 g/mol

Heavy Atom Count

17

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